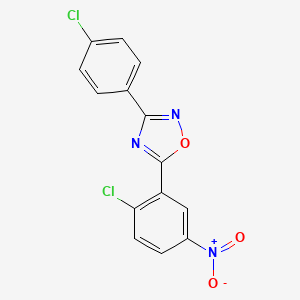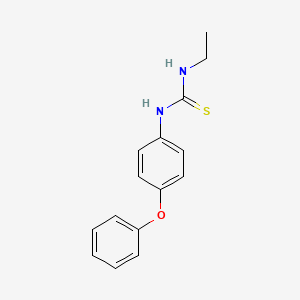
4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a thiol group, making it a versatile molecule for various chemical reactions.
作用機序
The mechanism of action of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the activation of nuclear factor-kappa B (NF-κB) and the production of reactive oxygen species (ROS). 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including the inhibition of inflammation and the induction of apoptosis in cancer cells. 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties and can protect cells from oxidative stress. Additionally, 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been shown to have a neuroprotective effect and can prevent the damage caused by ischemia-reperfusion injury.
実験室実験の利点と制限
The advantages of using 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol in lab experiments include its versatility, as it can be used in various chemical reactions, and its potential applications in medicinal chemistry, materials science, and analytical chemistry. However, the limitations of using 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol include its cost and availability, as well as the potential toxicity of the compound.
将来の方向性
There are several future directions for the research and development of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol. One potential direction is the synthesis of novel derivatives of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol with improved properties, such as increased potency and selectivity. Another direction is the investigation of the potential applications of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol in other fields, such as agriculture and environmental science. Additionally, the development of new methods for the synthesis of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol and its derivatives could lead to more efficient and cost-effective production of the compound.
In conclusion, 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol is a versatile and promising compound with potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol and its derivatives could lead to significant advancements in various scientific fields.
合成法
The synthesis of 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol can be achieved through several methods, including the reaction of 4-methoxyphenylhydrazine with 2-cyanomethylbenzothiazole, followed by cyclization with sulfur and sodium hydroxide. Another method involves the reaction of 4-methoxyphenylhydrazine with 2-chloroquinoline, followed by cyclization with sodium sulfide.
科学的研究の応用
4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has shown promising results as an anti-inflammatory and anti-cancer agent. In materials science, 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, 4-(4-methoxyphenyl)-5-(2-quinolinyl)-4H-1,2,4-triazole-3-thiol has been utilized as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
4-(4-methoxyphenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-23-14-9-7-13(8-10-14)22-17(20-21-18(22)24)16-11-6-12-4-2-3-5-15(12)19-16/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJYKQMDRHBWAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5752044.png)
![4-[5-(4-methylphenyl)-4-phenyl-1H-imidazol-2-yl]benzonitrile](/img/structure/B5752049.png)
![4-{2-[(benzoylamino)(4-oxo-3,4-dihydro-1-phthalazinyl)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5752052.png)
![N-(4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5752057.png)


![6-phenyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5752067.png)
![methyl 5-[(3,5-dimethylphenoxy)methyl]-2-furoate](/img/structure/B5752098.png)
![4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide](/img/structure/B5752105.png)
